



Application Notes: Z-Tyr-Lys-Arg-pNA in Protease Activity Assays

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Compound of Interest		
Compound Name:	Z-Tyr-Lys-Arg-pNA	
Cat. No.:	B12387806	Get Quote

Topic: Application of **Z-Tyr-Lys-Arg-pNA** in Peptide and Protease Research Audience: Researchers, scientists, and drug development professionals.

Introduction

Z-Tyr-Lys-Arg-pNA (Nα-Carbobenzoxy-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate, pivotal for the kinetic analysis of serine proteases. While not used as a building block in peptide synthesis, it is an indispensable tool for researchers in peptide-related drug discovery and enzymology. Its primary application lies in the quantitative measurement of enzyme activity, particularly for trypsin-like proteases that specifically cleave peptide bonds at the carboxyl side of arginine and lysine residues.[1]

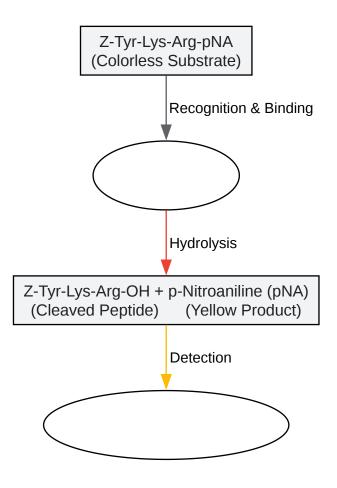
The utility of **Z-Tyr-Lys-Arg-pNA** stems from its specific three-amino-acid sequence which is recognized by certain proteases. Upon enzymatic cleavage at the Arginine-pNA bond, the colorless substrate releases the yellow-colored p-nitroaniline (pNA) molecule.[2] The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the enzymatic activity.[3][4] This principle allows for sensitive and continuous monitoring of enzyme kinetics, making it ideal for high-throughput screening of enzyme inhibitors and for characterizing enzyme function.

Principle of Action

The fundamental mechanism involves a protease-catalyzed hydrolysis reaction. The target enzyme recognizes the specific peptide sequence (Tyr-Lys-Arg) and cleaves the amide bond



between the C-terminal arginine and the p-nitroaniline group. This reaction liberates free pNA, which exhibits a strong absorbance at 405 nm.



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Caption: Enzymatic cleavage of **Z-Tyr-Lys-Arg-pNA** by a protease releases p-nitroaniline (pNA), a yellow chromophore.

Key Applications

- Enzyme Kinetics: Determination of key kinetic parameters such as Michaelis-Menten constant (Km) and maximal velocity (Vmax) for various proteases.[5]
- Drug Discovery: High-throughput screening (HTS) of compound libraries to identify potential protease inhibitors.
- Protease Characterization: Studying the substrate specificity and activity of newly discovered or purified proteases.[6][7]



 Quality Control: Assessing the activity of protease preparations used in various biotechnological and research applications, such as in cell culture or protein digestion.[1]

Quantitative Data Summary

The following table summarizes typical parameters for an enzymatic assay using **Z-Tyr-Lys-Arg-pNA**. Note that optimal conditions can vary depending on the specific enzyme and buffer system used.



Parameter	Typical Value	Notes
Enzyme Specificity	Trypsin, Hepsin, Plasmin, Kallikrein, etc.[8][9]	Substrate is cleaved by proteases recognizing Arg at the P1 position.
Substrate Concentration	0.1 - 2 mM	Should ideally be around the Km value for accurate kinetic studies.
Wavelength (λmax)	405 nm	The peak absorbance wavelength for the released p-nitroaniline (pNA) product.[3]
Molar Extinction Coeff.	~10,500 M ⁻¹ cm ⁻¹	For pNA at 405 nm under standard assay conditions (pH 7.5-8.5). Varies slightly with pH.
Optimal pH Range	7.5 - 8.5	Corresponds to the optimal pH for most trypsin-like serine proteases.
Assay Temperature	25 °C or 37 °C	Should be kept constant throughout the experiment. 37 °C often yields higher activity.
Solvent for Stock	DMSO, DMF, or Ethanol	Substrate is typically dissolved in an organic solvent to create a concentrated stock solution. [2]

Experimental ProtocolsProtocol 1: Standard Protease Activity Assay

This protocol provides a general method for determining the activity of a protease, such as trypsin, using **Z-Tyr-Lys-Arg-pNA** in a 96-well plate format.



Materials:

- Z-Tyr-Lys-Arg-pNA substrate
- Purified protease (e.g., Trypsin)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
- DMSO (for dissolving the substrate)
- 96-well clear, flat-bottom microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare Substrate Stock Solution: Dissolve Z-Tyr-Lys-Arg-pNA in DMSO to a concentration of 20 mM. Store this stock solution at -20°C.[6]
- Prepare Working Solutions:
 - Substrate Working Solution: Dilute the 20 mM stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM). Prepare enough for all wells.
 - Enzyme Working Solution: Prepare a series of dilutions of the protease in cold Assay
 Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
- Set up the Assay Plate:
 - Test Wells: Add 50 μL of Assay Buffer and 25 μL of the Enzyme Working Solution.
 - Negative Control (No Enzyme) Wells: Add 75 μL of Assay Buffer.
 - Substrate Control (No Enzyme) Wells: Add 50 μL of Assay Buffer.
- Initiate the Reaction: Add 25 μ L of the Substrate Working Solution to all wells to start the reaction. The total volume should be 100 μ L.



- Incubate and Measure: Immediately place the plate in a microplate reader pre-set to 37°C.
 Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).[3]
- Data Analysis:
 - \circ Calculate the rate of reaction (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (Δ OD/min).
 - Convert the rate from ΔOD/min to μmol/min using the Beer-Lambert law:
 - Activity (μ mol/min) = (Δ OD/min * Total Volume) / (ϵ * Path Length)
 - Where ε is the molar extinction coefficient of pNA (~10,500 M⁻¹cm⁻¹) and the path length is typically ~0.2-0.3 cm for a 100 μ L volume in a 96-well plate.

Protocol 2: Screening for Protease Inhibitors

This protocol outlines a method for testing the efficacy of potential inhibitors against a target protease.

Materials:

- Same as Protocol 1
- Potential inhibitor compounds dissolved in DMSO

Procedure:

- Prepare Reagents: Prepare Substrate and Enzyme working solutions as described in Protocol 1. The enzyme concentration should be chosen to give a robust signal in the absence of an inhibitor.
- Set up the Assay Plate:
 - \circ Test Wells: Add 50 μ L of Enzyme Working Solution and 10 μ L of the inhibitor compound at various concentrations.

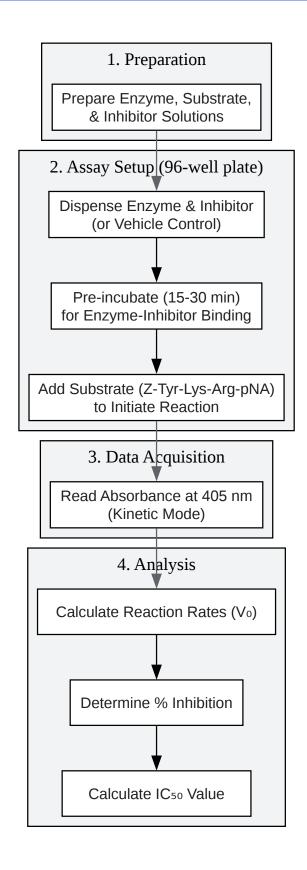
Methodological & Application





- \circ Positive Control (No Inhibitor) Wells: Add 50 μ L of Enzyme Working Solution and 10 μ L of DMSO (inhibitor vehicle).
- Negative Control (No Enzyme) Wells: Add 60 μL of Assay Buffer.
- Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction: Add 40 μ L of the Substrate Working Solution to all wells to start the enzymatic reaction.
- Measure and Analyze: Measure the reaction rate as described in Protocol 1.
- Calculate Percent Inhibition:
 - % Inhibition = [1 (Rate_inhibitor / Rate_control)] * 100
 - Plot % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).





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Caption: Workflow for a typical protease inhibitor screening assay using a chromogenic substrate.

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References

- 1. Trypsin Activity Assay | Chondrex, Inc. [chondrex.com]
- 2. chondrex.com [chondrex.com]
- 3. abcam.cn [abcam.cn]
- 4. Microbial proteases and their applications PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Z-Tyr-Lys-Arg-pNA | 显色底物 | MCE [medchemexpress.cn]
- 8. academic.oup.com [academic.oup.com]
- 9. Serine protease specificity for peptide chromogenic substrates PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Z-Tyr-Val-Ala-Asp-pNA (Caspase 1 Substrate) Echelon Biosciences [echelon-inc.com]
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